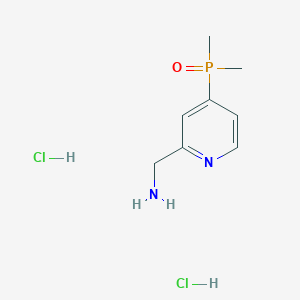
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C8H13Cl2N2P. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride typically involves the phosphorylation of pyridine derivatives followed by amination. The reaction conditions often require the use of phosphorylating agents such as dimethylphosphoryl chloride and amination agents like methanamine. The process is usually carried out under controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for research and industrial applications.
化学反应分析
Types of Reactions
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphorylated pyridine derivatives, amine derivatives, and substituted pyridine compounds.
科学研究应用
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, affecting various biochemical processes.
相似化合物的比较
Similar Compounds
(4,6-Dimethylpyridin-2-yl)methanamine;hydrochloride: Similar in structure but with different methylation patterns.
(2-(Piperidin-4-yl)phenyl)methanamine;dihydrochloride: Contains a piperidine ring instead of a pyridine ring.
Uniqueness
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is unique due to its specific phosphorylation pattern and the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
生物活性
(4-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyridine ring substituted with a dimethylphosphoryl group. Its molecular formula is C8H12Cl2N2O2P, and it typically exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing neurotransmission and other cellular responses.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticholinergic Activity : Similar compounds have shown anticholinergic properties, which may be relevant in treating conditions like overactive bladder or certain neurological disorders.
- Neuroprotective Effects : Studies suggest potential neuroprotective effects, making it a candidate for neurodegenerative disease research.
Case Studies
- Neuroprotective Study : A study evaluated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.
- Antimicrobial Activity : Another study investigated its antimicrobial properties against various bacterial strains. The compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzymatic Inhibition | Reduced enzyme activity | |
| Anticholinergic | Decreased neurotransmitter release | |
| Neuroprotection | Reduced oxidative stress-induced cell death | |
| Antimicrobial | Moderate activity against Gram-positive bacteria |
属性
IUPAC Name |
(4-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-3-4-10-7(5-8)6-9;;/h3-5H,6,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAGNMCCFXIOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC(=NC=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













